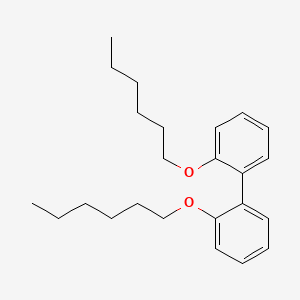
2,2'-Bis(hexyloxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(hexyloxy)-1,1’-biphenyl is an organic compound characterized by two hexyloxy groups attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(hexyloxy)-1,1’-biphenyl typically involves the reaction of biphenyl with hexyloxy substituents. One common method includes the use of hexyloxy bromide and a biphenyl derivative under basic conditions to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate to deprotonate the hexyloxy group, allowing it to attack the biphenyl core.
Industrial Production Methods
Industrial production of 2,2’-Bis(hexyloxy)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(hexyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the biphenyl core or the hexyloxy groups, leading to the formation of different reduced products.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where the hexyloxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hexyloxy groups can yield hexyloxy aldehydes or acids, while substitution reactions can introduce various functional groups onto the biphenyl core.
Aplicaciones Científicas De Investigación
2,2’-Bis(hexyloxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of membrane dynamics and interactions due to its amphiphilic nature.
Industry: Used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 2,2’-Bis(hexyloxy)-1,1’-biphenyl exerts its effects is largely dependent on its structural properties. The hexyloxy groups provide hydrophobic interactions, while the biphenyl core offers rigidity and stability. These properties allow the compound to interact with various molecular targets, such as cell membranes or protein structures, influencing their behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(hydroxymethyl)propionic acid: Similar in structure but with hydroxyl groups instead of hexyloxy groups.
2,2’-Bis(trifluoromethyl)biphenyl: Contains trifluoromethyl groups, offering different electronic properties.
4,4’-Bis(hexyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole: Another biphenyl derivative with different substituents.
Uniqueness
2,2’-Bis(hexyloxy)-1,1’-biphenyl is unique due to its combination of hydrophobic hexyloxy groups and a stable biphenyl core. This combination provides a balance of solubility, stability, and reactivity, making it suitable for a wide range of applications in both research and industry.
Propiedades
Número CAS |
271797-57-0 |
|---|---|
Fórmula molecular |
C24H34O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
1-hexoxy-2-(2-hexoxyphenyl)benzene |
InChI |
InChI=1S/C24H34O2/c1-3-5-7-13-19-25-23-17-11-9-15-21(23)22-16-10-12-18-24(22)26-20-14-8-6-4-2/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3 |
Clave InChI |
PMDONTDGEUMXTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC=C1C2=CC=CC=C2OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
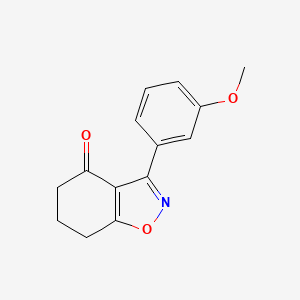
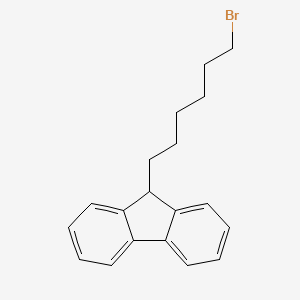
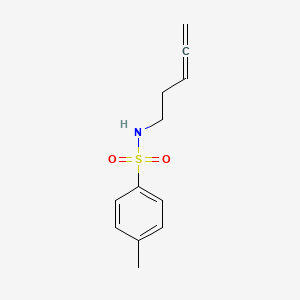
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
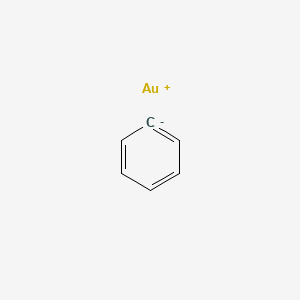
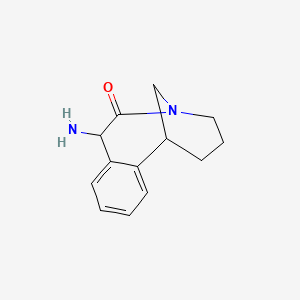
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
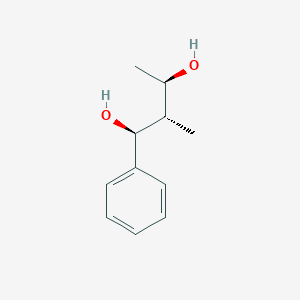
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
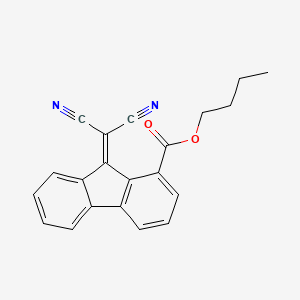
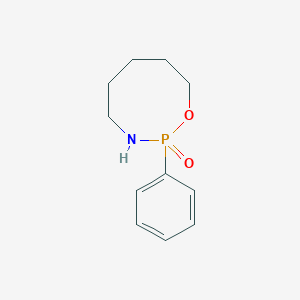
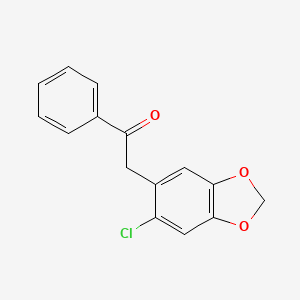
![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
